molecular formula C12H15NO4 B3030935 Diethyl 4-methylpyridine-2,3-dicarboxylate CAS No. 110239-03-7

Diethyl 4-methylpyridine-2,3-dicarboxylate

Cat. No.: B3030935
CAS No.: 110239-03-7
M. Wt: 237.25 g/mol
InChI Key: PGNRCUUTOYCHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-methylpyridine-2,3-dicarboxylate is a chemical compound. It is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Diethyl 4-methylpyridine-2,3-dicarboxylate plays a crucial role in the synthesis of various heterocyclic compounds. Balogh et al. (2009) demonstrated the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates, showcasing its versatility in creating complex organic structures (Balogh, Hermecz, Simon, & Pusztay, 2009).

Production of Pharmacologically Active Derivatives

This chemical is also integral in producing pharmacologically active derivatives. Śladowska et al. (1990) highlighted its use in creating derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate, which were found to have significant pharmacological activity (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Development of Fluorescent Compounds for Analytical Applications

Nakaya et al. (1996) utilized derivatives of this compound for the synthesis of fluorescent compounds, notably for the quantitative analysis of carnitine. This application underscores its importance in analytical chemistry and the development of sensitive detection methods (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).

Role in Catalysis and Polymerization Processes

The compound has been employed in catalysis and polymerization processes as well. For instance, Bazzini et al. (2002) described the use of diethylbis(2,2′-bipyridine)Fe/MAO, a catalyst derived from this compound, for the polymerization of 1,3-dienes, indicating its potential in materials science and engineering (Bazzini, Giarrusso, & Porri, 2002).

Impact on Porphyrin Metabolism

Solomon and Figge (1959) conducted a study on the effects of this compound on porphyrin metabolism. Their research revealed that this compound, when administered orally to animals, caused a disturbance in porphyrin metabolism, highlighting its biochemical and physiological implications (Solomon & Figge, 1959).

Safety and Hazards

Diethyl 4-methylpyridine-2,3-dicarboxylate is considered hazardous. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

diethyl 4-methylpyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-16-11(14)9-8(3)6-7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNRCUUTOYCHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555872
Record name Diethyl 4-methylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110239-03-7
Record name Diethyl 4-methylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4-methylpyridine-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 4-methylpyridine-2,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 4-methylpyridine-2,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl 4-methylpyridine-2,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 4-methylpyridine-2,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diethyl 4-methylpyridine-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.